molecular formula C16H20F5N5O2S B10948314 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10948314
M. Wt: 441.4 g/mol
InChI Key: VVDUIVXJSRVUHN-UHFFFAOYSA-N
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Description

N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes cyclopropyl, trifluoromethyl, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrazole ring, introduction of the cyclopropyl and trifluoromethyl groups, and subsequent sulfonamide formation. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl and difluoromethyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20F5N5O2S

Molecular Weight

441.4 g/mol

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H20F5N5O2S/c1-9-14(10(2)26(23-9)15(17)18)29(27,28)22-6-3-7-25-12(11-4-5-11)8-13(24-25)16(19,20)21/h8,11,15,22H,3-7H2,1-2H3

InChI Key

VVDUIVXJSRVUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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